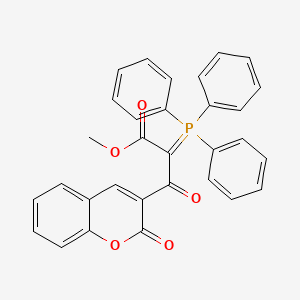

methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenylphosphoranylidene)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenylphosphoranylidene)propanoate”, also known as DMCCP, is a compound that has been the focus of scientific research due to its unique properties and potential applications in various fields. It has two molecular formulas: C13H10O5 and C31H23O5P, with molecular weights of 246.215 Da and 506.494 Da respectively.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

- One-Pot Synthesis Protocols: A convenient one-pot protocol for the exclusive synthesis of 4-cyano/ethoxycarbonyl-2,2-dimethyl-2H-chromene and/or 3-cyano/ethoxycarbonyl-2-isopropyl-benzo[b]furan from a single oxo-ylide under microwave-assisted tandem intramolecular Wittig and Claisen rearrangement, and internal cyclization reactions has been developed, offering a versatile approach to fluoro-substituted chromenes and furans (Rao, Yadla, & Rao, 2007).

- Multicomponent Reactions: A multicomponent reaction protocol has been proposed for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates from 3-hydroxy-4H-chromen-4-one, showcasing the efficiency of combining carbonyl compounds and Meldrum’s acid under mild conditions (Komogortsev, Melekhina, & Lichitsky, 2022).

Interaction and Reactivity Studies

- Interaction with Heterocyclic Compounds: Studies on the interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates have provided insights into the reactivity and potential pathways for novel compound synthesis, revealing the formation of specific products under different conditions (Shablykin, Merzhyievsky, & Shablykina, 2017).

Biological Activity and Material Applications

- Anti-Cancer Activity: Research into bis-chromenone derivatives has highlighted their potential for anti-proliferative activity against human cancer cells, identifying specific structural modifications that enhance this activity (Venkateswararao et al., 2014).

- Nanodrug Design for Cancer Therapy: A novel nanosize drug candidate for cancer therapy has been developed, demonstrating toxic effects on cancer cells and showcasing the role of such compounds in the advancement of therapeutic agents (Budama-Kilinc et al., 2020).

Properties

IUPAC Name |

methyl 3-oxo-3-(2-oxochromen-3-yl)-2-(triphenyl-λ5-phosphanylidene)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23O5P/c1-35-31(34)29(28(32)26-21-22-13-11-12-20-27(22)36-30(26)33)37(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFUYHPREPVCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

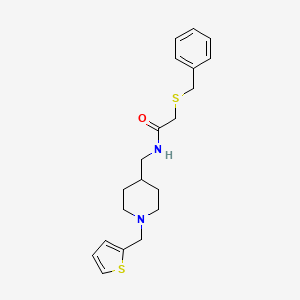

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2591422.png)

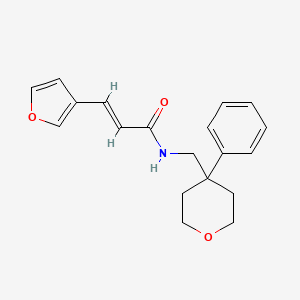

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)

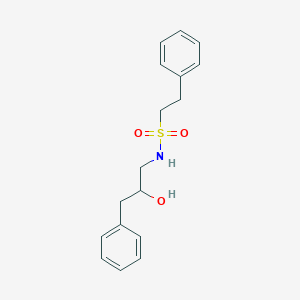

![1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2591435.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)